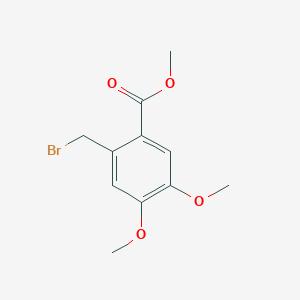

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-(bromomethyl)-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-9-4-7(6-12)8(11(13)16-3)5-10(9)15-2/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAUBLFTYKFIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Reduction: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-4,5-dimethoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dimethoxy groups on the aromatic ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Key Observations :

- Functional Group Replacement: Substituting bromomethyl with amino groups (e.g., Methyl 2-amino-4,5-dimethoxybenzoate) shifts reactivity toward electrophilic aromatic substitution, enabling access to heterocyclic scaffolds .

- Bioactivity : Acylated derivatives (e.g., Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate) exhibit antioxidant properties, whereas brominated analogs are typically inert intermediates .

Biological Activity

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromomethyl group and two methoxy groups attached to a benzoate structure, which contribute to its reactivity and biological properties.

Chemical Structure

- Molecular Formula : C₁₁H₁₃BrO₄

- Molecular Weight : 295.13 g/mol

The presence of both bromine and methoxy groups in its structure enhances its potential for diverse chemical transformations and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have revealed that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This suggests that this compound might also possess skin-whitening properties through this pathway .

- Reactivity with Biological Targets : The bromomethyl group allows for nucleophilic substitution reactions, potentially interacting with various biological targets such as enzymes and receptors involved in disease processes.

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce apoptosis via caspase activation .

- Antimicrobial Testing : A study assessed the antimicrobial activity against E. coli and S. aureus, reporting minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate efficacy compared to standard antibiotics.

Data Table

Q & A

Q. How can researchers optimize the synthesis yield of Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate?

Methodological Answer: Optimization involves adjusting reaction parameters such as solvent polarity, base stoichiometry, and reaction time. For example, reports a 65.6% yield using acetonitrile as the solvent, triethylamine (3.5 mL) as the base, and a 4-hour reflux under argon. Alternative solvents (e.g., DMF or THF) or bases (e.g., K₂CO₃) may influence reaction efficiency. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Purification via column chromatography with optimized eluent ratios (e.g., hexane/ethyl acetate 2:1) improves final purity .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. For example, reports a triclinic system (space group P1) with R₁ = 0.051 and wR₂ = 0.154, validated using geometric constraints for hydrogen atoms .

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., bromomethyl at δ ~4.3 ppm, methoxy at δ ~3.8 ppm). IR confirms ester C=O stretching (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : Immediate flushing with water for 15 minutes if exposed to eyes or skin (). Work in a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, due to the bromomethyl group’s reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement using SHELX software?

Methodological Answer: SHELX refinement challenges (e.g., high R factors or twinning) are addressed by:

- Data Quality : Ensure high-resolution (<1.0 Å) datasets to reduce noise.

- Twinning Analysis : Use PLATON or ROTAX to detect twinning and apply HKLF5 instructions in SHELXL.

- Hydrogen Placement : For disordered regions, apply riding models (Uᵢₛₒ = 1.2–1.5×Uₑq of parent atoms) or omit ambiguous H atoms. highlights SHELX’s robustness in handling high-resolution macromolecular data .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?

Methodological Answer: The bromomethyl group undergoes SN₂ reactions due to its primary alkyl halide nature. In , it reacts with 2-cyanophenol under basic conditions (triethylamine) to form a C–O bond. Computational modeling (DFT or MD simulations) predicts transition states and activation energies. Steric hindrance from adjacent methoxy groups may slow reactivity, requiring polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates .

Q. How can biological activity assays be designed for this compound derivatives?

Methodological Answer:

- In Vitro Testing : Use cell-based assays (e.g., carrageenan-induced inflammation in RAW 264.7 macrophages) to measure IC₅₀ values. highlights methyl benzoate derivatives with 45.4% inhibition in rat paw edema models, comparable to ibuprofen .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogenation at C4/C5) and correlate with bioactivity using multivariate regression analysis.

Q. How do conformational analyses inform the compound’s stability and reactivity?

Methodological Answer: SCXRD data () reveal key torsion angles:

| Torsion Angle | Value (°) | Significance |

|---|---|---|

| C7–O3–C14–C15 | –9.8 | Steric strain from methoxy groups |

| C5–C6–C7–O3 | –3.1 | Planar ester alignment |

| Molecular dynamics (MD) simulations assess flexibility, while QTAIM analysis identifies critical non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice . |

Data Contradictions and Resolution

Q. How can conflicting reports on reaction yields be systematically analyzed?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent, temperature, catalyst).

- By-Product Analysis : LC-MS or ¹H NMR quantifies impurities. For example, ’s synthesis may produce unreacted starting material or dehalogenated by-products.

- Comparative Studies : Benchmark against methods in (fluorinated analog synthesis) to identify substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.